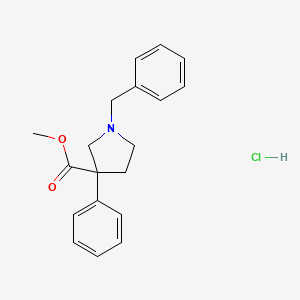

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20387082

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClNO2 |

|---|---|

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |

| Standard InChI Key | LCSLTJJUYKEKNS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Structure

The compound consists of a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with substituents at the 1- and 3-positions:

-

1-Benzyl group: A benzyl (C6H5CH2-) substituent attached to the nitrogen atom.

-

3-Phenyl group: A phenyl (C6H5) substituent at the 3-position.

-

3-Methyl ester: A methyl ester (-COOCH3) at the 3-position, forming a quaternary carbon center.

-

Hydrochloride salt: The nitrogen atom is protonated, forming a hydrochloride salt to improve solubility .

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

Key Functional Groups and Reactivity

| Group | Position | Reactivity/Role |

|---|---|---|

| Pyrrolidine ring | Core | Contributes to steric hindrance and rigidity |

| Benzyl (C6H5CH2) | N1 | Enhances lipophilicity; π-π stacking potential |

| Phenyl (C6H5) | C3 | Aromatic interactions; electronic effects |

| Methyl ester | C3 | Hydrogen bonding; susceptible to hydrolysis |

The ester and aromatic groups enable interactions with biological targets, while the hydrochloride salt facilitates solubility in aqueous environments .

Synthesis and Preparation

Comparative Reaction Conditions

For the target compound, a plausible route involves:

-

Pyrrolidine ring formation: Using benzylamine derivatives and ketones.

-

Esterification: Methyl chloroformate or methyl iodide under basic conditions.

Physicochemical Properties

Key Parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 331.8 g/mol | |

| LogP (octanol-water) | 3.28 | |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | |

| Solubility (ESOL) | -3.15 (log S) | |

| Heavy atom count | 20 |

Biological and Pharmacological Relevance

Comparative Analysis with Analogues

| Compound | Key Differences | Biological Relevance |

|---|---|---|

| Methyl 3-phenylpyrrolidine-3-carboxylate | Lacks benzyl group; simpler structure | Reduced steric bulk; potential esterase substrate |

| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Aminomethyl group instead of phenyl; different hydrogen bonding capacity | Neurotransmitter modulation potential |

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Piperidine ring; ketone group at C4 | Antimicrobial or anticancer activity (via lactam formation) |

| Hazard Class | Code | Description |

|---|---|---|

| Acute toxicity | H302 | Harmful if swallowed |

| Irritation | H315 | Causes skin irritation |

| Sensitization | H335 | May cause respiratory irritation |

Precautionary Measures

| Action | Recommendation |

|---|---|

| Handling | Use PPE (gloves, goggles); avoid inhalation |

| Storage | Keep in tightly closed containers; away from oxidizing agents |

| Disposal | Dispose as hazardous waste; follow local regulations |

Research Gaps and Future Directions

Unresolved Questions

-

Synthetic optimization: No published protocols for this exact compound; scaling-up remains untested.

-

Biological activity: No in vitro or in vivo data available; requires screening against targets.

-

Metabolic stability: Hydrolysis rates of the ester under physiological conditions unknown.

Proposed Studies

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Synthetic route | Microwave-assisted cyclization; catalytic asymmetric synthesis | Improved yields; enantiopure forms |

| Target binding | Docking studies (e.g., PDE10A, DPP-IV) | Identification of lead candidates |

| Stability profiling | Hydrolysis in plasma; CYP450 interaction assays | Pharmacokinetic predictions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume